4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

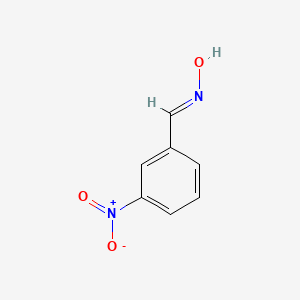

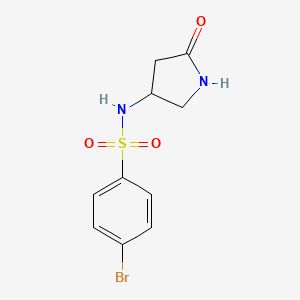

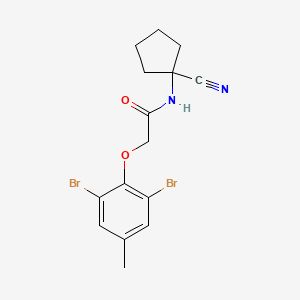

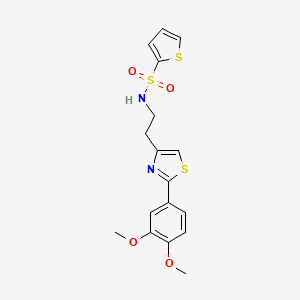

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H11BrN2O3S and a molecular weight of 319.17. It is a derivative of benzenesulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can be represented by the InChI code1S/C10H11BrN2O3S/c12-9-3-5-11 (6-4-9)17 (15,16)14-10-2-1-7-13-8-10/h1-8,14H . This indicates that the molecule contains a bromine atom attached to a benzene ring, which is further linked to a sulfonamide group and a pyrrolidinone ring . Physical And Chemical Properties Analysis

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Photodynamic Therapy Applications

One significant application of benzenesulfonamide derivatives is in the field of photodynamic therapy (PDT) for cancer treatment. Researchers synthesized and investigated the properties of zinc(II) phthalocyanines substituted with benzenesulfonamide units. These compounds exhibited promising characteristics as potential photosensitizers in PDT, an effective alternative therapy in cancer treatment. The presence of benzenesulfonamide derivatives in their peripheral positions influenced the compounds' solubility, fluorescence, singlet oxygen production, and photostability, which are crucial factors for their effectiveness in PDT (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial Activity

Another area of application for benzenesulfonamide derivatives is in antimicrobial treatments. A study synthesized 5-bromo-2-chloropyrimidin-4-amine derivatives, introducing sulfonyl and acid chloride groups. These new compounds were evaluated for in vitro antibacterial and antifungal activities, with some showing significant antimicrobial properties against pathogenic bacterial and fungal strains. This highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Ranganatha et al., 2018).

Anticancer Activity

Furthermore, benzenesulfonamide derivatives have been explored for their anticancer properties. Novel indenopyridine derivatives containing a benzenesulfonamide moiety were synthesized and assessed for in vitro anticancer activity against the breast cancer cell line MCF7. Some compounds demonstrated higher potency compared to standard drugs, indicating the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Ghorab & Al-Said, 2012).

Enzyme Inhibition Studies

In addition to the above applications, benzenesulfonamide derivatives have been studied for their enzyme inhibition capabilities. Synthesized compounds were tested for their inhibitory effects on carbonic anhydrase I and II, enzymes implicated in various physiological and pathological processes. The findings revealed that some derivatives possess inhibitory activities comparable or superior to standard inhibitors, suggesting their potential utility in designing new therapeutic agents (Gul et al., 2016).

Safety And Hazards

The safety information for 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name |

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3S/c11-7-1-3-9(4-2-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOKYEQXUOFTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)

amine](/img/structure/B2956015.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)

![8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2956019.png)

![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)